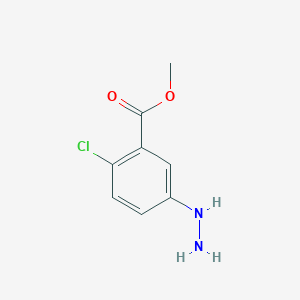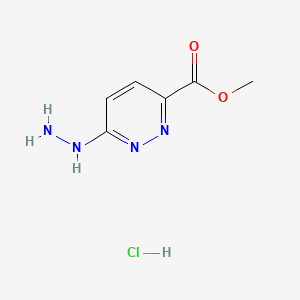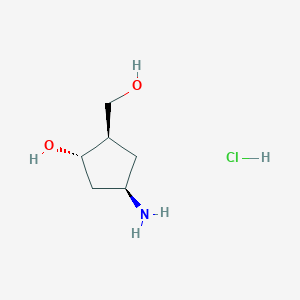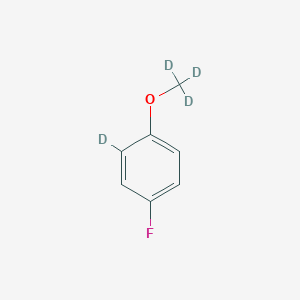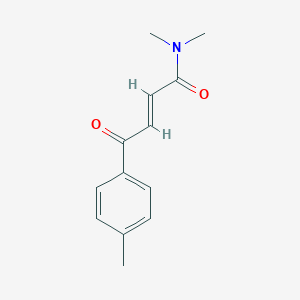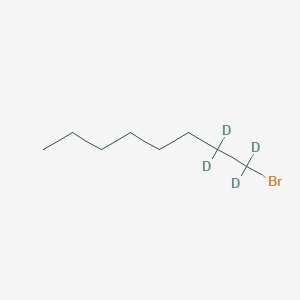
1-Bromooctane-3,3,4,4-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromooctane-3,3,4,4-d4 is a deuterated organic compound with the molecular formula C8H15D4Br. It is a derivative of 1-bromooctane, where four hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromooctane-3,3,4,4-d4 can be synthesized through the bromination of 1,1,2,2-tetradeuteriooctane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated starting materials and advanced bromination techniques to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the efficient production of the target compound.
化学反应分析
Types of Reactions
1-Bromooctane-3,3,4,4-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Elimination: Reagents such as potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution: Products include deuterated alcohols, nitriles, and azides.
Elimination: Deuterated alkenes are formed.
Oxidation and Reduction: Various deuterated alcohols, ketones, and alkanes can be produced.
科学研究应用
1-Bromooctane-3,3,4,4-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of other deuterated compounds and in mechanistic studies involving isotopic labeling.
Biology: It is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: It is used in the development of deuterated materials with enhanced properties, such as increased stability and reduced reactivity.
作用机制
The mechanism of action of 1-Bromooctane-3,3,4,4-d4 involves its interaction with various molecular targets through substitution and elimination reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms alter the bond strengths and reaction rates compared to hydrogen.
相似化合物的比较
1-Bromooctane-3,3,4,4-d4 can be compared with other deuterated and non-deuterated bromooctane derivatives:
1-Bromooctane: The non-deuterated counterpart, which has different reaction kinetics and properties due to the absence of deuterium.
1-Bromo-1,1,2,2-tetradeuteriohexane: A similar deuterated compound with a shorter carbon chain, used in similar applications but with different physical and chemical properties.
1-Bromo-1,1,2,2-tetradeuteriodecane: A deuterated compound with a longer carbon chain, used in studies requiring longer-chain deuterated compounds.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for detailed mechanistic and kinetic studies in various fields of research.
属性
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriooctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
